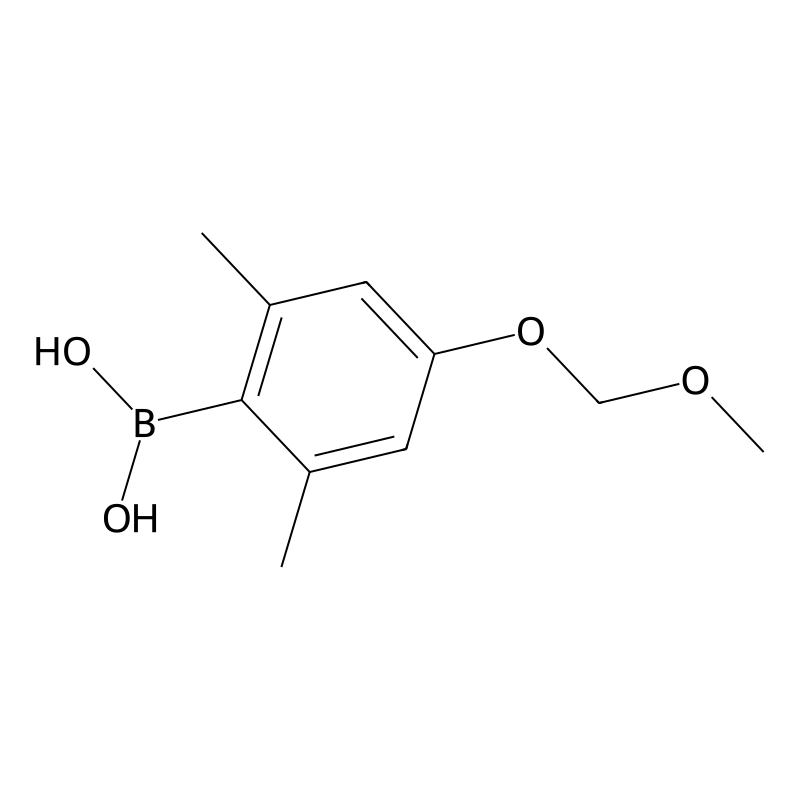4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- These applications can be homogeneous assays or heterogeneous detection .
- Detection can be at the interface of the sensing material or within the bulk sample .
- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
Sensing Applications
Biological Labelling, Protein Manipulation and Modification
Separation Technologies
Development of Therapeutics
Catalytic Applications in Organic Synthesis
Applications in Bioconjugation and Sensor Development
4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid is an organic compound classified under arylboronic acids. This compound features a boron atom covalently bonded to an aromatic ring, specifically a phenyl group, along with a hydroxyl group. The methoxymethoxy substituent is located at the para position of the phenyl ring, contributing to its unique properties. The molecular formula for this compound is C₁₀H₁₅BO₄, and it has a molecular weight of approximately 210.035 g/mol .
In this context, 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid can react with various electrophiles, such as aryl halides, to form new carbon frameworks.
While specific biological activities of 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid have not been extensively documented in available literature, boronic acids in general have been studied for their potential in medicinal chemistry. These compounds can interact with biological systems through reversible binding to diols and other biomolecules, suggesting a role in drug development and therapeutic applications.
The synthesis of 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid typically involves several steps:
- Preparation of the Boronic Acid: Starting materials such as 2,6-dimethylphenol can be reacted with boron reagents to introduce the boron functionality.
- Introduction of Methoxymethoxy Group: The methoxymethoxy substituent can be added through a substitution reaction or by employing protecting group strategies that allow for selective functionalization.
- Purification: The final product is usually purified through crystallization or chromatography techniques to ensure high purity and yield .
4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid has significant applications in organic synthesis, particularly in:
- Suzuki-Miyaura Couplings: It serves as a coupling partner in the formation of complex organic molecules.
- Pharmaceutical Development: Its ability to form stable bonds with various organic substrates makes it valuable in drug discovery and development processes.
Several compounds share structural similarities with 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methoxy-2,6-dimethylphenylboronic acid | C₉H₁₃BO₃ | Lacks the methoxymethoxy group |
| 4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid | C₉H₁₃BO₄ | Contains a hydroxymethyl group instead |
| 3-(Methoxymethoxy)-2,6-dimethylphenylboronic acid | C₉H₁₃BO₄ | Methoxymethoxy group at the meta position |
The uniqueness of 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid lies in its specific substitution pattern and the presence of the methoxymethoxy group, which can influence its reactivity and solubility compared to similar compounds .








